![molecular formula C18H20N4OS B5157249 7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5157249.png)
7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, commonly known as BPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. BPTP is a potent inhibitor of protein kinase B (PKB), which is a key regulator of various cellular processes, including cell growth, proliferation, and survival.
Scientific Research Applications
BPTP has been extensively studied for its potential applications in cancer therapy. 7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is overexpressed in many types of cancer, and its inhibition by BPTP has been shown to induce apoptosis (programmed cell death) in cancer cells. BPTP has also been investigated for its potential use in the treatment of diabetes and obesity, as 7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is involved in insulin signaling and glucose metabolism.
Mechanism of Action
BPTP acts as a competitive inhibitor of 7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of 7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, leading to the inhibition of cell growth and survival. BPTP has been shown to be highly selective for 7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, with minimal inhibition of other kinases.
Biochemical and Physiological Effects:
BPTP has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway, which is involved in the programmed cell death process. BPTP has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, BPTP has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.
Advantages and Limitations for Lab Experiments
One of the main advantages of BPTP is its high selectivity for 7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one, which minimizes off-target effects. BPTP is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of BPTP is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the use of BPTP in clinical settings may be limited by its potential toxicity and off-target effects.
Future Directions
Future research on BPTP could focus on improving its solubility and bioavailability in vivo. In addition, further studies are needed to elucidate the potential off-target effects and toxicity of BPTP. BPTP could also be investigated for its potential use in combination therapy with other anti-cancer drugs or insulin sensitizers. Finally, the development of more potent and selective 7-[(4-benzyl-1-piperazinyl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one inhibitors could provide new opportunities for cancer therapy and metabolic disorders.
Synthesis Methods
The synthesis of BPTP involves the condensation of 2-aminothiazole with piperazine and subsequent reaction with benzyl chloride. The resulting compound is then cyclized with cyanogen bromide to form BPTP. The synthesis of BPTP has been reported in several scientific publications, and the compound is commercially available from various chemical suppliers.
properties
IUPAC Name |
7-[(4-benzylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c23-17-12-16(19-18-22(17)10-11-24-18)14-21-8-6-20(7-9-21)13-15-4-2-1-3-5-15/h1-5,10-12H,6-9,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWSCBCUDQUHKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)N4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-benzylpiperazin-1-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
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